molecular formula C10H16ClNO B6190801 2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2648965-89-1

2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No. B6190801
CAS RN: 2648965-89-1
M. Wt: 201.7
InChI Key:
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Description

2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride, also known as aminomethylbenzyl alcohol hydrochloride (AMBH), is a synthetic organic compound used as a reagent in laboratory experiments. It is a colorless, crystalline powder and is soluble in water, alcohol, and ether. AMBH has a variety of applications in the laboratory, including in the synthesis of organic compounds, and in the study of the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

The mechanism of action of AMBH is not well understood. However, it is believed that AMBH acts as a proton donor, which allows it to interact with other molecules in the body. This interaction can affect the biochemical and physiological processes of the body, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMBH vary depending on the dosage and the type of drug or compound that is being studied. However, some common effects include an increase in the production of neurotransmitters, such as dopamine and serotonin, as well as an increase in the production of hormones, such as adrenaline and cortisol. Additionally, AMBH can affect the metabolism of drugs, as well as the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

The advantages of using AMBH in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with other molecules in the body. Additionally, AMBH is relatively safe and non-toxic, making it a suitable reagent for laboratory experiments. The main limitation of using AMBH in laboratory experiments is its lack of specificity. Since it is not specific to a particular drug or compound, it can interact with other molecules in the body, leading to unintended effects.

Future Directions

The future of AMBH research lies in its potential to be used in the development of new drugs and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of AMBH and its mechanism of action. Additionally, further research is needed to develop more specific methods of synthesizing AMBH, as well as methods of using it in the laboratory. Finally, further research is needed to develop methods of using AMBH in the treatment of various diseases and conditions, such as cancer and neurological disorders.

Synthesis Methods

AMBH can be synthesized by reacting 4-aminophenol with 2-methyl-1-propanol in the presence of hydrochloric acid. The reaction is carried out at room temperature and is complete within one hour. The product of the reaction is a white crystalline powder, which is filtered and washed with water to remove any impurities.

Scientific Research Applications

AMBH has a variety of applications in scientific research. It is used in the synthesis of organic compounds, such as drugs, hormones, and other pharmaceuticals. It is also used in the study of the biochemical and physiological effects of drugs and other compounds. For example, AMBH has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, AMBH has been used to study the effects of drugs on the endocrine system, as well as the effects of drugs on the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride involves the reaction of 4-nitrobenzene with 2-methyl-1-propanol to form 2-(4-nitrophenyl)-2-methylpropan-1-ol, which is then reduced to 2-(4-aminophenyl)-2-methylpropan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-nitrobenzene", "2-methyl-1-propanol", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitrobenzene is reacted with 2-methyl-1-propanol in the presence of a catalyst such as sulfuric acid to form 2-(4-nitrophenyl)-2-methylpropan-1-ol.", "Step 2: The nitro group in 2-(4-nitrophenyl)-2-methylpropan-1-ol is reduced to an amino group using a reducing agent such as sodium borohydride.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of 2-(4-aminophenyl)-2-methylpropan-1-ol." ] }

CAS RN

2648965-89-1

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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